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Introduction
Os30 is a potent, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase

inhibitor (TKI) designed to target resistance mutations in non-small cell lung cancer (NSCLC).

Specifically, Os30 is effective against EGFR harboring the C797S mutation, which confers

resistance to third-generation TKIs like osimertinib. Mechanistically, Os30 acts as an ATP-

competitive inhibitor, suppressing EGFR autophosphorylation and downstream signaling

pathways. This inhibition leads to cell cycle arrest at the G1 phase and the induction of

apoptosis in cancer cells with targetable EGFR mutations. These application notes provide

detailed protocols for researchers to investigate the efficacy and mechanism of action of Os30
in relevant preclinical models.

Quantitative Data Summary
The inhibitory activity of Os30 has been characterized against key EGFR mutations that arise

in NSCLC. The following tables summarize the in vitro kinase inhibitory activity and cellular

potency of Os30.

Table 1: In Vitro Kinase Inhibitory Activity of Os30
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Target Kinase IC50 (nM)

EGFRDel19/T790M/C797S 18[1]

EGFRL858R/T790M/C797S 113[1]

Table 2: Cellular Activity of Os30

Cell Line EGFR Mutation Status Effect

KC-0116
BaF3 cells expressing

EGFRDel19/T790M/C797S

Suppression of EGFR

phosphorylation, G1 phase cell

cycle arrest, Apoptosis

induction[1]

Signaling Pathway and Mechanism of Action
Os30 targets the ATP-binding site of mutant EGFR, preventing the autophosphorylation

necessary for the activation of downstream pro-survival signaling cascades. By inhibiting the

kinase activity of EGFR, Os30 effectively shuts down pathways such as the RAS-RAF-MEK-

ERK and PI3K-Akt pathways, which are critical for tumor cell proliferation and survival.
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Caption: EGFR signaling pathway and the inhibitory action of Os30.

Experimental Workflow Overview
A typical workflow to characterize the efficacy of Os30 involves a series of in vitro assays,

starting from biochemical kinase inhibition and moving to cellular assays that measure effects

on proliferation, cell cycle, and apoptosis.
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Caption: General experimental workflow for evaluating Os30 efficacy.

Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of Os30 on the kinase activity

of mutant EGFR enzymes in a cell-free system. Commercially available kits, such as the EGFR

(T790M/C797S/L858R) Kinase Assay Kit, provide the necessary reagents.[2][3]

Materials:

Recombinant EGFR (e.g., L858R/T790M/C797S or Del19/T790M/C797S) enzyme
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Kinase Assay Buffer

Substrate (e.g., Poly (Glu, Tyr) 4:1)

ATP solution

Os30 (dissolved in DMSO)

Kinase-Glo® Max detection reagent

White 96-well plates

Procedure:

Prepare serial dilutions of Os30 in Kinase Assay Buffer. The final DMSO concentration

should not exceed 1%.

In a white 96-well plate, add 5 µL of the diluted Os30 or vehicle control (DMSO in buffer).

Add 20 µL of a master mix containing Kinase Assay Buffer, ATP, and the substrate to each

well.

To initiate the reaction, add 25 µL of diluted EGFR enzyme to each well.

Incubate the plate at 30°C for 45-60 minutes.

After incubation, allow the plate to equilibrate to room temperature.

Add 50 µL of Kinase-Glo® Max reagent to each well.

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

Measure luminescence using a microplate reader.

Calculate the percent inhibition for each Os30 concentration relative to the vehicle control

and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay
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This protocol measures the effect of Os30 on the proliferation and viability of NSCLC cells

harboring relevant EGFR mutations (e.g., NCI-H1975, which contains L858R and T790M

mutations, or engineered cells expressing the C797S mutation).

Materials:

NSCLC cell line (e.g., NCI-H1975 or custom-engineered C797S-mutant cells)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

Os30 (dissolved in DMSO)

96-well clear-bottom black plates

CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTT reagent

Phosphate-Buffered Saline (PBS)

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

growth medium.

Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

Prepare serial dilutions of Os30 in growth medium.

Remove the old medium from the cells and add 100 µL of the medium containing the various

concentrations of Os30 or vehicle control (DMSO).

Incubate the plate for 72 hours at 37°C and 5% CO2.

For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room

temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital

shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to

stabilize the luminescent signal. e. Measure luminescence with a plate reader.
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Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50

(concentration for 50% growth inhibition).

Protocol 3: Western Blot for EGFR Phosphorylation
This protocol allows for the direct visualization of Os30's inhibitory effect on EGFR

autophosphorylation in a cellular context.

Materials:

NSCLC cells (as in Protocol 2)

6-well plates

Serum-free medium

Os30 (in DMSO)

Human Epidermal Growth Factor (EGF)

Ice-cold PBS

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Procedure:

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

Serum-starve the cells for 12-24 hours by replacing the growth medium with serum-free

medium.
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Pre-treat the cells with various concentrations of Os30 (or vehicle) for 2-4 hours.

Stimulate the cells with 50-100 ng/mL of EGF for 10-15 minutes at 37°C to induce EGFR

phosphorylation.

Immediately place the plates on ice and wash the cells twice with ice-cold PBS.

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate

to a microcentrifuge tube.

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using the BCA assay.

Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5

minutes.

Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody (anti-p-EGFR) overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash again and apply the ECL substrate.

Visualize the bands using a chemiluminescence imaging system.

Strip the membrane and re-probe for total EGFR and a loading control (β-actin) to ensure

equal protein loading.

Protocol 4: Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay quantifies the number of cells undergoing apoptosis after

treatment with Os30.
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Materials:

NSCLC cells

Os30 (in DMSO)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometry tubes

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with various concentrations of Os30 (and a vehicle

control) for 24-48 hours.

Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation

reagent like Accutase or Trypsin-EDTA.

Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

Wash the cell pellet twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and

PI negative; early apoptotic cells will be Annexin V positive and PI negative; late

apoptotic/necrotic cells will be positive for both.
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Protocol 5: Cell Cycle Analysis by Propidium Iodide
Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle

phase distribution by flow cytometry.

Materials:

NSCLC cells

Os30 (in DMSO)

Ice-cold 70% ethanol

PBS

PI/RNase A staining solution

Flow cytometer

Procedure:

Seed cells and treat with Os30 as described for the apoptosis assay (Protocol 4) for 24

hours.

Harvest cells by trypsinization, collect in a centrifuge tube, and centrifuge at 300 x g for 5

minutes.

Wash the cell pellet with PBS.

Resuspend the pellet in 500 µL of PBS and add it dropwise to 4.5 mL of ice-cold 70%

ethanol while gently vortexing to fix the cells.

Incubate the fixed cells for at least 2 hours at 4°C (or overnight at -20°C).

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

Wash the pellet with PBS and centrifuge again.
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Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S,

and G2/M phases of the cell cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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